Bienvenue dans la boutique en ligne BenchChem!

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

Synthetic Methodology Protecting Group Strategy Xanthine Synthesis

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 172751-17-6) is a heterocyclic small molecule belonging to the 5,6-diaminouracil class, characterized by a benzyl substituent at the N1 position and two nucleophilic amino groups at C5 and C6. With a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol, this compound serves as a privileged synthetic intermediate for constructing biologically relevant fused heterocycles, including xanthines, lumazines, indenopteridines, and indolopyrrolopyrimidines.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 172751-17-6
Cat. No. B2583592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione
CAS172751-17-6
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N
InChIInChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17)
InChIKeyCADWRZPSQGRYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 172751-17-6): Strategic Sourcing of a Versatile N1-Benzyl Diaminouracil Building Block


5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 172751-17-6) is a heterocyclic small molecule belonging to the 5,6-diaminouracil class, characterized by a benzyl substituent at the N1 position and two nucleophilic amino groups at C5 and C6 . With a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol, this compound serves as a privileged synthetic intermediate for constructing biologically relevant fused heterocycles, including xanthines, lumazines, indenopteridines, and indolopyrrolopyrimidines [1]. Its structural features position it as a key building block in medicinal chemistry campaigns targeting adenosine receptors, antitumor agents, and kinase inhibitors.

Why 5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by N1-Methyl or N1,N3-Dimethyl Analogs


Generic substitution among 5,6-diaminouracil derivatives is scientifically precarious because the N1 substituent fundamentally dictates both the physicochemical properties and the downstream synthetic trajectory. The N1-benzyl group in CAS 172751-17-6 provides a unique combination of moderate lipophilicity (LogP ≈ –0.56), steric bulk, and orthogonal deprotectability via catalytic hydrogenolysis—attributes absent in the N1-methyl (LogP ≈ –0.60) or N1,N3-dimethyl (LogP ≈ –1.69) analogs [1]. The retention of the N3-H hydrogen bond donor (3 HBD total) in the benzyl derivative, compared to only 2 HBD in the N1,N3-dimethyl variant, critically influences molecular recognition in biological targets and crystal packing in synthetic intermediates . Furthermore, the benzyl group enables pi-stacking interactions and enhances membrane permeability that directly affect the pharmacological profiles of final compounds derived from this intermediate [1].

Quantitative Differentiation Evidence for 5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione: Head-to-Head and Cross-Study Comparisons


Orthogonal N1-Deprotection Capability: Hydrogenolysis vs. Methyl Group Stability

The N1-benzyl substituent of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione undergoes clean removal via catalytic hydrogenolysis (H₂, Pd/C) to liberate the N1-H uracil, a transformation fundamentally impossible with N1-methyl or N1,N3-dimethyl analogs [1]. This orthogonal deprotection step is critical for accessing N1-unsubstituted xanthine derivatives, which are required intermediates for subsequent N1-diversification in adenosine receptor antagonist programs . In contrast, 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil are dead-end intermediates for any synthetic route requiring N1-H liberation, forcing chemists into alternative, lower-yielding sequences .

Synthetic Methodology Protecting Group Strategy Xanthine Synthesis

Hydrogen Bond Donor Count: N3-H Retention Enables Distinct Binding Pharmacophore

The target compound retains the N3-H proton, providing a total of 3 hydrogen bond donors (HBD), whereas the N1,N3-dimethyl analog possesses only 2 HBD . This additional HBD at N3 is a critical pharmacophoric element for adenosine receptor binding, where the N3-H engages in a conserved hydrogen bond with the receptor [1]. The N1-benzyl compound thus enables the synthesis of final antagonists that retain this key interaction, while the N1,N3-dimethyl analog precludes it entirely, leading to fundamentally different SAR outcomes in A₁, A₂A, A₂B, and A₃ receptor programs [1].

Medicinal Chemistry Pharmacophore Modeling Hydrogen Bonding

Validated Precursor for Antitumor Fused Uracils with Activity Comparable to Clinical Benchmarks

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione serves as a direct starting material for the one-pot synthesis of indenopteridines and indolopteridines, which demonstrated antitumor activity against the HepG2 human hepatocellular carcinoma cell line comparable to the clinical agents 5-fluorouracil and imatinib . This establishes the compound as a validated entry point for generating antitumor chemotypes, whereas analogous scaffolds derived from N1-methyl or N1,N3-dimethyl precursors have not been reported to yield the same fused ring systems with equivalent benchmark-comparable activity .

Antitumor Agents Fused Uracils Hepatocellular Carcinoma

LogP Differentiation: Balanced Lipophilicity for Membrane Permeability vs. N1,N3-Dimethyl Analog

The calculated LogP of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione is approximately –0.56, which is 1.13 log units higher (more lipophilic) than the N1,N3-dimethyl analog (LogP ≈ –1.69) . This difference corresponds to a ~13.5-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential for the benzyl derivative and its downstream products [1]. The N1-methyl analog (LogP ≈ –0.60) exhibits similar lipophilicity but lacks the synthetic orthogonality of the benzyl group, making the benzyl compound the uniquely balanced choice for programs requiring both permeability and synthetic flexibility [2].

Physicochemical Properties Lipophilicity Druglikeness

High-Value Application Scenarios for 5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Multi-Step Synthesis of N1-Diversified Xanthine-Based Adenosine Receptor Antagonists

The benzyl group's orthogonal hydrogenolysis capability makes this compound the building block of choice for synthesizing N1-variable xanthine libraries. After cyclocondensation with single-carbon inserting agents to form the xanthine core, the benzyl group can be cleanly removed to liberate N1-H, enabling subsequent diversification with alkyl, aryl, or heteroaryl groups to optimize adenosine receptor subtype selectivity. This strategy is documented in A2B adenosine receptor antagonist patents where N1-benzyl intermediates are critical .

Antitumor Fused Uracil Library Synthesis via One-Pot Cyclocondensation

Building on the Elkalyoubi and Fayed (2016) protocol, this compound serves as a direct entry point for generating indenopteridine and indolopteridine libraries via one-pot cyclocondensation with ninhydrin or isatin. The resulting fused tetracyclic products have demonstrated antitumor activity against HepG2 cells comparable to 5-fluorouracil and imatinib, making this a validated, low-synthetic-risk route for anticancer hit expansion .

Pharmacophore-Driven Medicinal Chemistry Requiring Intact N3-H Hydrogen Bond Donor

In programs targeting adenosine receptors or other purinergic targets where the N3-H of the uracil/xanthine core is a known pharmacophoric hydrogen bond donor, the N1-benzyl analog is the only diaminouracil building block that simultaneously provides synthetic versatility (via benzyl deprotection) and the requisite 3 HBD pharmacophore. The N1,N3-dimethyl analog is structurally incompatible with this binding mode, eliminating it from consideration [1].

Fragment-Based Drug Discovery (FBDD) and Screening Library Procurement

With a molecular weight of 232.24 Da, 3 HBD, 4 HBA, and a balanced LogP of –0.56, this compound adheres to fragment-like physicochemical criteria (Rule of Three). Its inclusion in the InterBioScreen bioactive compound collection underscores its suitability for fragment-based screening against diverse target classes, where the benzyl group provides both detectable binding affinity and a synthetic handle for hit elaboration .

Quote Request

Request a Quote for 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.